1,1-Diphenyl-2-pyridin-4-ylethanol, also known as 1,1-diphenyl-2-(pyridin-4-yl)ethanol, is a compound that exhibits significant biological and chemical properties. Its molecular formula is CHN\O, with a molecular weight of 275.34 g/mol. This compound belongs to the class of organic compounds known as alcohols and is characterized by the presence of both phenyl and pyridine groups in its structure.
1,1-Diphenyl-2-pyridin-4-ylethanol can be classified as:
The synthesis of 1,1-diphenyl-2-pyridin-4-ylethanol typically occurs in two main steps:
The synthesis requires careful control of reaction conditions, including temperature and reactant concentrations, to optimize yield and purity. Techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure of the synthesized compound.
The molecular structure of 1,1-diphenyl-2-pyridin-4-ylethanol consists of two phenyl rings attached to a central carbon atom that also connects to a pyridine ring and a hydroxyl group.
Key structural data includes:
1,1-Diphenyl-2-pyridin-4-ylethanol can participate in various chemical reactions typical for alcohols, such as:
Reactivity studies show that this compound exhibits antioxidant properties by scavenging free radicals, which is crucial for its potential therapeutic applications .
The mechanism by which 1,1-diphenyl-2-pyridin-4-ylethanol exerts its biological effects involves its ability to donate hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative stress. This action is particularly relevant in contexts such as aging processes and inflammation .
Studies have demonstrated that this compound effectively reduces DPPH (2,2-diphenyl-1-picrylhydrazyl) radical levels, indicating strong radical scavenging activity .
Key physical properties include:
Chemical properties include:
Relevant data from studies indicate that it possesses significant antioxidant activity due to its structural features that facilitate radical scavenging .
1,1-Diphenyl-2-pyridin-4-ylethanol has potential applications in:
Research continues into its efficacy and mechanisms within various biological systems, highlighting its importance in developing therapeutic agents .
Hybrid molecular architectures incorporating aromatic systems with ethanol linkers represent a strategically important class of pharmacophores in modern drug discovery. The compound 1,1-Diphenyl-2-pyridin-4-ylethanol exemplifies this approach, featuring a central tertiary ethanol moiety (–C(OH)–) symmetrically substituted with phenyl groups at one carbon and a pyridinyl ring at the adjacent carbon. This specific arrangement confers unique physicochemical and biomolecular recognition properties critical for pharmacological activity [7].
The pyridine ring serves as a versatile bioisostere, contributing to water solubility via its weakly basic nitrogen while enabling hydrogen bonding and dipole-dipole interactions with biological targets. Concurrently, the diphenyl groups provide substantial hydrophobic surface area for van der Waals contacts and π-π stacking within receptor binding pockets. The ethanol bridge offers conformational flexibility and a hydrogen-bond donor/acceptor group (–OH), facilitating optimal spatial orientation of the aromatic pharmacophores [7] [8]. This structural triad enables multitarget engagement, a feature increasingly valued in complex disease modulation such as oncology and neurodegeneration.
Recent studies highlight the scaffold’s role in enhancing blood-brain barrier permeability due to balanced lipophilicity (LogP ≈ 2.8) and moderate polar surface area (~40 Ų) . Moreover, the hydroxyl group serves as a synthetic handle for prodrug derivatization or further structural elaboration to fine-tune pharmacokinetic properties.
Table 1: Key Structural Features and Pharmacological Contributions of 1,1-Diphenyl-2-pyridin-4-ylethanol
Structural Element | Physicochemical Properties | Pharmacological Contributions |
---|---|---|
Pyridin-4-yl Ring | Weak base (pKa ~5.2), hydrogen bond acceptor, polar surface area contributor | Enhanced water solubility, target binding via H-bonding and cation-π interactions, potential for metal coordination |
Diphenyl Groups | High lipophilicity, extensive π-electron systems | Hydrophobic binding pocket penetration, π-π stacking with aromatic amino acid residues (e.g., Phe, Tyr, Trp), increased membrane permeability |
Ethanol Linker (-C(OH)-) | Conformational flexibility, hydrogen bond donor/acceptor, chiral center | Spatial orientation control of aromatic groups, formation of hydrogen bonds with biological targets (e.g., kinases, GPCRs), enantioselective receptor recognition |
Biologically, analogous scaffolds demonstrate remarkable versatility. Pyridine-ethanol hybrids exhibit documented antiproliferative activity against hepatic stellate cells (HSC-T6) with IC₅₀ values as low as 45 μM, attributed to collagen synthesis inhibition [10]. Similarly, imidazole-pyridine hybrids show potent inhibition of glycogen synthase kinase-3β (GSK-3β), a target implicated in hepatocellular carcinoma [6]. The ethanol linker in these structures is critical for binding site accommodation, as rigidification often diminishes activity [7].
Diphenyl-pyridine-ethanol hybrids exhibit precise receptor recognition capabilities attributable to their stereoelectronic profiles. Molecular docking studies reveal that the pyridine nitrogen frequently coordinates with key residues in enzymatic active sites or receptor binding domains. For example, in kinases, this nitrogen may form hydrogen bonds with hinge region residues, while the diphenyl system occupies adjacent hydrophobic pockets [1] [10].
Structure-activity relationship (SAR) analyses demonstrate that substitutions on the phenyl rings profoundly influence target selectivity and binding affinity:
Table 2: Receptor Binding Parameters of Representative Diphenyl-Pyridine Hybrid Analogues
Target Receptor/Enzyme | Compound Structure Features | Affinity/Binding Parameters | Biological Outcome |
---|---|---|---|
HER2 Kinase | Pyrazole-aurone with diethylcarbamate | IC₅₀ = 6.5 ± 0.024 μM (against AGS cells) | Cytotoxic activity via HER2 binding [1] |
GSK-3β | Imidazole-pyridine hybrid | IC₅₀ < 30 μM (HepG2 cells) | Anticancer activity via GSK-3β inhibition [6] |
Collagen Prolyl-4-Hydroxylase | 2-(Pyridin-2-yl)pyrimidine derivative | IC₅₀ = 45.69 μM (HSC-T6 cells) | Anti-fibrotic activity via collagen synthesis inhibition [10] |
D3 Dopamine Receptor | (S)-Pramipexole-pyridine hybrid | EC₅₀ = 0.52 nM (GTPγS binding) | Preferential D3 agonism for Parkinson’s disease |
The scaffold’s conformational flexibility allows adaptation to diverse binding sites. For instance, in antifibrotic applications, the ethanol linker enables optimal positioning for hydrogen bonding with prolyl-4-hydroxylase catalytic residues, while the diphenyl moiety interacts with substrate tunnels [10]. Similarly, in D3 receptor agonists, the protonatable pyridine mimics endogenous dopamine’s amine, and the diphenyl system mimics the catechol ring interactions .
Computational studies indicate that the hydroxyl group forms critical hydrogen bonds with residues like Asp110³·³² in aminergic GPCRs or catalytic glutamates in enzymes. Removal or methylation of this group typically abolishes activity, underscoring its pharmacophoric essentiality [7] . These targeted interactions enable the development of selective ligands with reduced off-target effects compared to simpler aromatic systems.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7